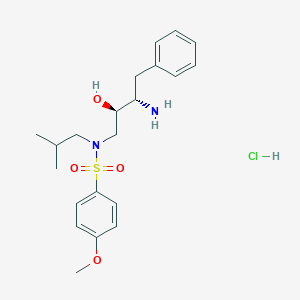
3,6-Dinitro-9h-xanthen-9-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Dinitro-9h-xanthen-9-one is a derivative of xanthone, a class of oxygen-containing heterocycles known for their diverse biological activities. The compound is characterized by the presence of nitro groups at the 3 and 6 positions on the xanthone scaffold. Xanthones, including this compound, are known for their yellow color and have been extensively studied for their pharmacological properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dinitro-9h-xanthen-9-one typically involves the nitration of xanthone derivatives. One common method is the nitration of 3,6-dihydroxyxanthone using a mixture of nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3,6-Dinitro-9h-xanthen-9-one undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.
Oxidation: The xanthone core can be oxidized to form quinone derivatives under specific conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 3,6-Diamino-9h-xanthen-9-one.
Substitution: Various substituted xanthone derivatives depending on the nucleophile used.
Oxidation: Quinone derivatives of xanthone.
Aplicaciones Científicas De Investigación
3,6-Dinitro-9h-xanthen-9-one has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other xanthone derivatives.
Biology: Studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes.
Medicine: Investigated for its anti-inflammatory and antioxidant properties.
Industry: Used in the development of dyes and pigments due to its vibrant yellow color.
Mecanismo De Acción
The mechanism of action of 3,6-Dinitro-9h-xanthen-9-one involves its interaction with various molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, which can be harnessed for therapeutic purposes, such as targeting cancer cells. The compound can also interact with enzymes and proteins, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
3,6-Dihydroxy-9h-xanthen-9-one: A precursor in the synthesis of 3,6-Dinitro-9h-xanthen-9-one.
3,6-Dibromo-9h-xanthen-9-one: Another xanthone derivative with bromine substituents instead of nitro groups.
3,6-Dimethoxy-9h-xanthen-9-one: A derivative with methoxy groups, used in the synthesis of fluorescein derivatives.
Uniqueness
This compound is unique due to the presence of nitro groups, which impart distinct chemical reactivity and biological activity. The nitro groups enhance the compound’s ability to participate in redox reactions, making it a valuable tool in oxidative stress studies and potential therapeutic applications .
Propiedades
Fórmula molecular |
C13H6N2O6 |
|---|---|
Peso molecular |
286.20 g/mol |
Nombre IUPAC |
3,6-dinitroxanthen-9-one |
InChI |
InChI=1S/C13H6N2O6/c16-13-9-3-1-7(14(17)18)5-11(9)21-12-6-8(15(19)20)2-4-10(12)13/h1-6H |
Clave InChI |
QUALGORZWZEQSZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1[N+](=O)[O-])OC3=C(C2=O)C=CC(=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 3-iodo-1H-pyrazolo[4,3-B]pyridine-7-carboxylate](/img/structure/B14033230.png)
![6-(2,6-Dichloro-3,5-dimethoxyphenyl)-2-(methylsulfonyl)pyrido[2,3-D]pyrimidin-7(8H)-one](/img/structure/B14033237.png)
![Imidazo[1,2-a]pyridine,7-bromo-3-(chloromethyl)-](/img/structure/B14033238.png)







![6-Chloropyrrolo[3,2-b]pyridine-1-carboxylic acid tert-butyl ester](/img/structure/B14033276.png)

